3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one
Description
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 56433-13-7) is a halogenated dihydroquinolinone derivative characterized by a 3-amino group and a 7-chloro substituent on its bicyclic scaffold. The chlorine atom at position 7 and the amino group at position 3 contribute to its unique electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYTKHSFPNCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481605 | |
| Record name | 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56433-13-7 | |
| Record name | 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroaniline and ethyl acetoacetate.
Cyclization: The key step involves cyclization to form the quinoline core. This can be achieved through a condensation reaction under acidic or basic conditions.
Amination: Introduction of the amino group at the third position can be done using amination reactions, often involving reagents like ammonia or amines.
Chlorination: The chlorine atom at the seventh position can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in synthesizing potential pharmaceutical agents. Its derivatives have been investigated for their anti-inflammatory , antimicrobial , and anticancer properties. For instance, recent studies have highlighted the efficacy of certain derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma) .
Case Study: Anticancer Activity
A study demonstrated that derivatives of 3-amino-7-chloro-3,4-dihydroquinolin-2(1H)-one exhibited notable cytotoxicity against various cancer cell lines. Compounds synthesized through click chemistry showed IC50 values ranging from 11.92 μM to 49.68 μM , indicating potent activity against cancer cells .
Organic Synthesis
Intermediate in Organic Reactions
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can be derived from the cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions, which leads to the formation of the quinoline ring structure .
Biological Studies
Biological Activity Evaluation
Researchers have extensively studied the biological activity of this compound to understand its therapeutic potential. The compound has shown promising results in various assays assessing antioxidant activity , cytotoxicity , and neuroprotective effects .
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains amino and chloro groups | High anticancer activity |
| 7-Chloroquinoline derivatives | Lacks amino group at the 3-position | Moderate antibacterial properties |
| 3-Aminoquinoline | Lacks carbonyl group at the 2-position | Limited activity compared to 3-amino |
Industrial Applications
Dyes and Pigments Production
Beyond medicinal chemistry, this compound finds applications in developing dyes and pigments due to its chemical structure that allows for various modifications .
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: Quinoline derivatives are known to intercalate with DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Structural Analogs
The structural analogs of 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one vary in substituent type, position, and side-chain modifications. Key comparisons include:
Table 1: Structural Comparison of Selected Dihydroquinolinone Derivatives
Key Observations:
- Halogen Effects: The 7-chloro substituent in the target compound may enhance lipophilicity and membrane permeability compared to methoxy (CHNQD-00603) or fluoro (6-Amino-8-fluoro) analogs .
- Amino Group Positioning: The 3-amino group is critical for hydrogen-bonding interactions in enzyme inhibition, as seen in nNOS inhibitors like Compound 29 .
- Scaffold Flexibility: Indolinone analogs (e.g., 3-Amino-7-chloroindolin-2-one) exhibit distinct bioactivity due to a fused 5-membered ring, reducing conformational flexibility .
Key Findings:
- Osteogenic Activity : Methoxy/hydroxyl-substituted analogs (CHNQD-00603) demonstrate scaffold-dependent bioactivity, which the chloro-substituted target compound may lack .
- Antidepressant Potential: Triazole-containing derivatives () highlight the role of heterocyclic modifications in CNS targeting .
Comparison with Analogs:
Biological Activity
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉ClN₂O, with a molecular weight of 196.63 g/mol. The compound features a bicyclic structure characteristic of quinolines, with an amino group at the 3-position and a chlorine atom at the 7-position. These structural attributes contribute to its unique reactivity and biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several important biological activities:
1. Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated that it possesses significant antitubercular activity, potentially making it a candidate for developing new anti-TB drugs .
- A study highlighted its structural similarity to other quinoline derivatives that exhibit antimicrobial properties, suggesting a shared mechanism of action against bacterial infections .
2. Antitumor Activity
- In vitro assays have indicated that derivatives of this compound demonstrate cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Compounds derived from this structure have shown IC50 values ranging from 14.53 to 27.26 µM against these cell lines, indicating moderate to high antitumor activity .
- The presence of the thiosemicarbazide moiety in some derivatives enhances their antitumor efficacy, suggesting that modifications to the core structure can lead to improved biological performance .
3. Anti-inflammatory Activity
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds suggest potential pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrases and kinases, which play roles in cellular signaling and metabolism .
- DNA Interaction : Some quinoline derivatives interact with DNA or RNA, leading to disruptions in nucleic acid synthesis and function, which is particularly relevant in cancer treatment .
Table: Summary of Biological Activities
Q & A
Q. What are the foundational synthetic routes for preparing 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one?
- Methodological Answer : A common route involves nucleophilic substitution and reduction. For example:
- Step 1 : React 7-chloro-3,4-dihydroquinolin-2(1H)-one with NaH in DMF and chloroiodopropane to form a chloropropyl intermediate .
- Step 2 : Substitute the chloride with dimethylamine or pyrrolidine using catalytic KI in aqueous acetonitrile at 60°C .
- Step 3 : Reduce the intermediate (e.g., using LiAlH₄ in THF) and couple with thiophene derivatives via thioimidate reagents .
Yields range from 43.7% to 72.9%, depending on purification methods like flash chromatography .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) is used to confirm substitution patterns (e.g., aromatic protons at δ 8.13–7.11 ppm) and amine integration .
- Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (e.g., m/z 303 [M⁺] for intermediates) .
- Chromatography : Column chromatography (e.g., Biotage systems) ensures purity >95% .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency with heterocyclic moieties (e.g., thiophene)?
- Methodological Answer :
- Reagent Selection : Use methyl thioimidate hydroiodide under argon to minimize oxidation. Ethanol as a solvent improves solubility .
- Kinetic Control : Monitor reaction progress via TLC; extended reaction times (24–48 hrs) enhance yields but risk side reactions like over-reduction .
- Purification : Employ gradient elution in column chromatography (e.g., 5–20% MeOH in CH₂Cl₂) to separate coupled products from unreacted amines .
Q. What strategies resolve contradictions in functional group tolerance during synthesis?
- Methodological Answer :
- Contradiction : Some methods report incompatibility with nitro groups during reduction , while others tolerate them .
- Resolution : Use hydrogenation (H₂/Pd-C) for nitro-to-amine conversion, which selectively reduces nitro groups without affecting chloro substituents . Validate via control experiments with model substrates .
Q. How do steric and electronic effects influence the biological activity of derivatives?
- Methodological Answer :
- Steric Effects : Introduce bulky groups (e.g., diethylamine) at the 3-amino position to enhance receptor binding specificity. Compare IC₅₀ values against unsubstituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., 7-Cl) increase metabolic stability but may reduce solubility. Balance via logP calculations and in vitro assays .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
